Magnesium acrylate
Overview
Description
Magnesium acrylate is an organic compound that belongs to the class of acrylates, which are esters derived from acrylic acid. This compound is characterized by the presence of magnesium ions bonded to acrylate anions. This compound is known for its applications in various fields, including polymer chemistry, materials science, and biomedical engineering. Its unique properties, such as biocompatibility and reactivity, make it a valuable compound for scientific research and industrial applications.
Scientific Research Applications
Magnesium acrylate has a wide range of applications in scientific research:
Polymer Chemistry: It is used to synthesize hydrogels with tunable properties for drug delivery systems.
Biomedical Engineering: this compound-based hydrogels are explored for tissue engineering and wound healing applications due to their biocompatibility.
Materials Science: It is used to develop flame-retardant coatings and shape-memory materials.
Environmental Science: this compound is investigated for its potential in water purification and environmental remediation.
Mechanism of Action
Target of Action
Magnesium acrylate, a type of acrylate salt, is primarily used as a precursor in the formation of polymer networks . It is a key component in the production of acrylate grouting materials, which are used for sealing micro-cracks, preventing seepage, and reinforcing stratum .
Mode of Action
This compound interacts with its targets through a process known as free radical homopolymerization . This process involves the reaction of this compound with other compounds to form a polymer gel network . The polymerization process results in the formation of a highly elastic water-plugging gel .
Biochemical Pathways
Magnesium, a key component of this compound, plays a fundamental role in more than 300 enzymatic reactions involving energy metabolism and nucleic acid synthesis . It is involved in several processes including hormone receptor binding, gating of calcium channels, transmembrane ion flux, regulation of adenylate cyclase, muscle contraction, neuronal activity, control of vasomotor tone, cardiac excitability, and neurotransmitter release .
Pharmacokinetics
It is known that magnesium, a key component of this compound, is distributed principally between bone (53%) and the intracellular compartments of muscle (27%) and soft tissues (19%) . Serum magnesium comprises only approximately 0.3% of total body magnesium . Equilibrium between tissue pools is reached slowly with a half-life for the majority of radiolabeled magnesium varying between 41 and 181 days .
Result of Action
The primary result of the action of this compound is the formation of a highly elastic water-plugging gel . This gel has significant applications in the construction industry, particularly in the sealing of micro-cracks, prevention of seepage, and reinforcement of stratum . The gel exhibits excellent durability, maintaining its structure and function even after extended periods .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the polymerization process that forms the gel network can be affected by temperature and the presence of other chemicals . Additionally, the antimicrobial properties of coatings containing this compound have been found to be enhanced in certain environments .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: Magnesium acrylate can be synthesized through the reaction of magnesium hydroxide or magnesium oxide with acrylic acid. The reaction typically occurs in an aqueous medium and can be represented by the following equation: [ \text{Mg(OH)}_2 + 2 \text{CH}_2=\text{CHCOOH} \rightarrow \text{Mg(CH}_2=\text{CHCOO)}_2 + 2 \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, this compound is produced by reacting magnesium chloride with sodium acrylate in an aqueous solution. The reaction is followed by filtration and drying to obtain the final product. The process can be summarized as: [ \text{MgCl}_2 + 2 \text{CH}_2=\text{CHCOONa} \rightarrow \text{Mg(CH}_2=\text{CHCOO)}_2 + 2 \text{NaCl} ]
Chemical Reactions Analysis
Types of Reactions: Magnesium acrylate undergoes various chemical reactions, including:
Polymerization: this compound can undergo free radical polymerization to form poly(this compound) hydrogels.
Coordination Reactions: It can form complexes with other metal ions or organic ligands.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or potassium persulfate (KPS) are commonly used under aqueous conditions.
Coordination Reactions: Ligands such as ethylenediamine or bipyridine can be used to form coordination complexes.
Major Products Formed:
Poly(this compound) Hydrogels: These hydrogels exhibit unique swelling and viscoelastic properties.
Coordination Complexes:
Comparison with Similar Compounds
Magnesium acrylate can be compared with other acrylate compounds such as:
Calcium Acrylate: Similar to this compound, calcium acrylate forms hydrogels but with different mechanical properties.
Sodium Acrylate: Sodium acrylate is widely used in superabsorbent polymers but lacks the biocompatibility of this compound.
Potassium Acrylate: Potassium acrylate is used in similar applications but has different solubility and reactivity profiles.
Uniqueness of this compound: this compound stands out due to its biocompatibility, making it suitable for biomedical applications. Additionally, its ability to form coordination complexes with various ligands adds to its versatility in scientific research and industrial applications .
Properties
IUPAC Name |
magnesium;prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H4O2.Mg/c2*1-2-3(4)5;/h2*2H,1H2,(H,4,5);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLAVVBOGOXHNH-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)[O-].C=CC(=O)[O-].[Mg+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6MgO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
79-10-7 (Parent) | |
Record name | Magnesium acrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005698986 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50890599 | |
Record name | Magnesium acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50890599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 2-Propenoic acid, magnesium salt (2:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
5698-98-6 | |
Record name | Magnesium acrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005698986 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, magnesium salt (2:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Magnesium acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50890599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Magnesium acrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.707 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MAGNESIUM ACRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38V94J49HW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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